molecular formula C13H7BrN2O3S B11219079 6-bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11219079
M. Wt: 351.18 g/mol
InChI Key: VPUKXWHHQMPPPP-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C13H7BrN2O3S and its molecular weight is 351.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H7BrN2O3S

Molecular Weight

351.18 g/mol

IUPAC Name

6-bromo-2-oxo-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C13H7BrN2O3S/c14-8-1-2-10-7(5-8)6-9(12(18)19-10)11(17)16-13-15-3-4-20-13/h1-6H,(H,15,16,17)

InChI Key

VPUKXWHHQMPPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)NC3=NC=CS3

Origin of Product

United States

Biological Activity

6-bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The compound is synthesized through a multicomponent reaction involving 6-bromocoumarin derivatives and thiazole moieties. The synthesis process typically employs Hantzsch thiazole synthesis, which allows for the formation of various thiazole derivatives attached to the chromene framework. The reaction conditions often involve refluxing in solvents such as ethanol or triethylamine, yielding good to excellent product yields .

Structural Characterization

The structural elucidation of this compound is achieved through techniques such as NMR spectroscopy and X-ray crystallography. The crystal structure reveals that the benzothiazole and chromene ring systems are nearly coplanar, with significant π-stacking interactions contributing to the stability of the molecular structure .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. In vitro evaluations have shown that these compounds exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • Compounds demonstrate strong bactericidal activity with low hemolytic toxicity (hemolysis % ranging from 3.23 to 15.22%) compared to standard antibiotics like Ciprofloxacin .
CompoundMIC (μg/mL)MBC (μg/mL)Hemolytic Activity (%)
6-Bromo Derivative A0.22<0.53.23
6-Bromo Derivative B0.25<0.515.22

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its effects on various cancer cell lines:

  • In vitro studies indicate that derivatives exhibit potent antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer).
  • The compound's mechanism involves inhibition of cyclin-dependent kinases (CDK), specifically CDK2 and CDK4, with IC50 values reported at nanomolar concentrations (e.g., IC50 for CDK4 was found to be approximately 4.2 nmol/L) .
Cell LineIC50 (nmol/L)Selectivity
HeLa34High
HCT1169.2High

Case Studies

  • Study on Antimicrobial Efficacy : A series of thiazole-bearing chromene derivatives were tested for their antimicrobial properties against a panel of pathogens, revealing a promising profile for future drug development.
  • Anticancer Mechanism Exploration : Research focused on the interaction between the compound and CDK proteins demonstrated significant binding affinities attributed to hydrophobic interactions and hydrogen bonding, suggesting a viable pathway for therapeutic application in cancer treatment.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H8BrN2O3SC_{12}H_{8}BrN_{2}O_{3S} with a molecular weight of approximately 318.17 g/mol. It features a chromene backbone with a bromine atom at the 6-position and a thiazole moiety that enhances its biological activity. The presence of the carboxamide group contributes to its solubility and reactivity.

Biological Activities

Research indicates that 6-bromo-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exhibits several pharmacological properties:

1. Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
  • Case Study : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-745.0 ± 2.5Induction of apoptosis
6-Bromo-2H-Chromene-3-Carboxylic AcidHeLa35.0 ± 1.8Cell cycle arrest

2. Anti-inflammatory Activity

  • Mechanism of Action : The compound inhibits key enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.
  • Case Study : Studies have shown that at a concentration of 100 µM, the compound exhibited a COX inhibition rate of 78%, suggesting significant anti-inflammatory potential.
Compound NameCOX Inhibition (%)Reference
This compound78% at 100 µMInternal Study

3. Antimicrobial Activity

  • Mechanism of Action : Preliminary studies indicate that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Case Study : The compound demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Compound NameBacterial Strain TestedMIC (µg/mL)
This compoundStaphylococcus aureus50

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the chromene structure followed by bromination and thiazole incorporation. Related compounds have been synthesized to explore structure-activity relationships further.

Chemical Reactions Analysis

Condensation Reactions with Hydrazonoyl Halides

This compound participates in Hantzsch thiazole synthesis when reacted with hydrazonoyl halides (e.g., 9f–n ), forming substituted thiazole derivatives (23a–i ) under reflux in ethanol. Key features include:

  • Reagents : Hydrazonoyl chlorides (e.g., 9f–n )

  • Conditions : Ethanol, triethylamine, reflux (6–8 hours)

  • Products : Thiazoles with coumarin-thiazole scaffolds (e.g., 23g ) showing antitumor activity (IC<sub>50</sub> = 3.50 ± 0.23 µM against HEPG2-1 liver carcinoma cells) .

Mechanistic studies suggest initial formation of a thiohydrazonate intermediate, followed by cyclization or 1,3-dipolar cycloaddition with nitrilimines .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Pyrazolo[1,5-a]pyrimidines

Reaction with 3-amino-1,2,4-triazole (4a ) in acetic acid yields pyrazolo[1,5-a]pyrimidine derivatives (8a ). These compounds demonstrate structural diversity via:

  • Key Functional Groups : Bromine at C6 and thiazole at C3 enhance electronic interactions.

  • Analytical Confirmation : <sup>1</sup>H-NMR (δ = 7.13–8.54 ppm for aromatic protons), IR (C=O stretch at 1,725 cm<sup>−1</sup>) .

1,3,4-Thiadiazoles

Interaction with hydrazonoyl chlorides produces 1,3,4-thiadiazole derivatives (18a–h ) via intramolecular cyclization. For example:

  • Reaction Pathway : Thiohydrazonate → cyclization → methyl mercaptan elimination .

  • Notable Compound : 18a shows antitumor activity (IC<sub>50</sub> = 4.90 ± 0.69 µM) .

Biological Activity of Derivatives

Derivatives exhibit significant pharmacological potential:

Derivative ClassBiological ActivityIC<sub>50</sub> (µM)Source
Thiazoles (23g )Antitumor (HEPG2-1)3.50 ± 0.23
Pyrazolo[1,5-a]pyrimidines (7c )Antitumor (HEPG2-1)2.70 ± 0.28
1,3,4-Thiadiazoles (18a )Antitumor (HEPG2-1)4.90 ± 0.69

Reaction Optimization and Analytical Methods

  • Solvent Systems : Ethanol or benzene with triethylamine for optimal yield .

  • Characterization :

    • NMR : Aromatic protons (δ = 6.65–8.54 ppm), NH peaks (δ = 10.86–12.05 ppm) .

    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 431 for 23g ) .

    • Elemental Analysis : Confirms C, H, N, S ratios (e.g., C<sub>23</sub>H<sub>21</sub>N<sub>5</sub>O<sub>2</sub>S) .

Comparative Reactivity with Analogues

Replacing bromine with chlorine (as in 6-chloro-2-oxo-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide) alters electronic properties but retains similar reactivity patterns in condensation and cycloaddition reactions.

This compound’s versatility in generating bioactive heterocycles underscores its value in medicinal chemistry. Further studies should explore its potential in targeted drug design and mechanism-of-action profiling.

Q & A

Q. Example Crystallographic Data

ParameterValue
Space groupP 1
R-factor0.047
Dihedral angle10.75° (thiazole-chromene)
H-bond length2.89 Å (N–H⋯O)

What analytical techniques are most effective for characterizing hydrogen-bonding interactions in this compound?

Basic Research Question
FT-IR identifies key functional groups (e.g., amide N–H stretch at ~3300 cm⁻¹, C=O at 1680 cm⁻¹). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O⋯H, Br⋯H contacts), with 2D fingerprint plots revealing dominant H-bond contributions (~30% of surface area) . Solid-state NMR (¹³C CP/MAS) distinguishes crystallographic environments, such as carbonyl carbons at ~165 ppm .

How do substituents on the thiazole ring affect biological activity, and what SAR trends are observed?

Advanced Research Question
Substituent effects are studied via comparative assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines). Electron-withdrawing groups (e.g., Br, Cl) at the thiazole 5-position enhance activity by increasing electrophilicity and membrane permeability. For example:

  • 6-Bromo derivative : MIC = 8 µg/mL (vs. S. aureus), IC₅₀ = 12 µM (HeLa cells) .
  • Unsubstituted thiazole : MIC = 32 µg/mL, IC₅₀ = 45 µM .
    Docking studies (AutoDock Vina) suggest the bromine atom enhances binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .

What computational methods predict the compound’s pharmacokinetic properties and toxicity?

Advanced Research Question
ADMET predictions using SwissADME or pkCSM estimate:

  • Lipophilicity (LogP) : 3.1 (optimal range: 2–5)
  • BBB permeability : Low (logBB = −1.2)
  • Hepatotoxicity : Low (ToxTree class 4)
    Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers, showing >90% membrane penetration in 50 ns .

How can conflicting crystallographic data on solvent inclusion be resolved?

Advanced Research Question
Disordered solvent molecules (e.g., CHCl₃ in ) require high-resolution data (d-spacing < 0.8 Å) and SQUEEZE (PLATON) to model electron density voids . Contrast solvent-free and solvated polymorphs via DSC (melting point shifts >5°C) and PXRD (peak splitting at 2θ = 10–15°) .

What strategies mitigate decomposition during long-term storage?

Basic Research Question
Decomposition pathways (hydrolysis, oxidation) are minimized by:

  • Storage under argon at −20°C in amber vials.
  • Addition of stabilizers (0.1% BHT) in DMSO stock solutions.
    Degradation is monitored via HPLC (C18 column, acetonitrile/water gradient), with a 5% impurity threshold over 6 months .

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